molecular formula C12H23N B12096629 N-(2-methylprop-2-en-1-yl)cyclooctanamine

N-(2-methylprop-2-en-1-yl)cyclooctanamine

Cat. No.: B12096629
M. Wt: 181.32 g/mol
InChI Key: RGXBJTHAQJWSJE-UHFFFAOYSA-N
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Description

N-(2-methylprop-2-en-1-yl)cyclooctanamine is a useful research compound. Its molecular formula is C12H23N and its molecular weight is 181.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(2-methylprop-2-enyl)cyclooctanamine

InChI

InChI=1S/C12H23N/c1-11(2)10-13-12-8-6-4-3-5-7-9-12/h12-13H,1,3-10H2,2H3

InChI Key

RGXBJTHAQJWSJE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC1CCCCCCC1

Origin of Product

United States

Structural Classification and Nomenclature of N 2 Methylprop 2 En 1 Yl Cyclooctanamine

N-(2-methylprop-2-en-1-yl)cyclooctanamine is a secondary amine characterized by the presence of a nitrogen atom bonded to two distinct carbon-based functional groups. The systematic name, this compound, precisely describes its molecular structure. The "cyclooctanamine" portion of the name indicates an eight-membered cycloalkane ring attached to a nitrogen atom. The "N-" prefix specifies that the substituent group is bonded directly to the nitrogen of the amine. This substituent is a "2-methylprop-2-en-1-yl" group, which is also commonly known as a methallyl group. This group consists of a three-carbon propenyl chain with a methyl group at the second carbon and the point of attachment to the nitrogen at the first carbon.

The structure combines a large, saturated carbocyclic ring with a small, unsaturated alkenyl group, bestowing upon it a unique combination of steric and electronic properties.

Table 1: Chemical Identifiers for this compound

Identifier Value
Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
InChI 1S/C12H23N/c1-11(2)10-13-12-8-6-4-3-5-7-9-12/h12-13H,1,3-10H2,2H3
InChIKey Not readily available
CAS Number Not readily available

| Canonical SMILES | CC(=C)CNCCCCCCC1 |

Significance of Secondary Amine Derivatives in Chemical Research

Secondary amines are a pivotal class of organic compounds, serving as crucial intermediates and building blocks in a vast array of chemical transformations. smolecule.com Their importance stems from the reactivity of the N-H bond and the nucleophilicity of the nitrogen atom. They are fundamental to the synthesis of a wide variety of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

In medicinal chemistry, the secondary amine motif is a common pharmacophore found in numerous biologically active compounds. meettaiwan.com Furthermore, chiral secondary amines are valuable as catalysts and ligands in asymmetric synthesis, enabling the stereocontrolled formation of new chemical entities. The ability of secondary amines to participate in reactions such as N-alkylation, acylation, and condensation makes them versatile tools for the synthetic chemist. meettaiwan.com

Overview of Cycloalkane and Alkenyl Amine Chemistry in Synthetic Design and Chemical Transformations

The molecular framework of N-(2-methylprop-2-en-1-yl)cyclooctanamine contains both a cycloalkane and an alkenyl amine component, each contributing distinct characteristics to the molecule's potential reactivity and utility in synthetic design.

Cycloalkanes , which are saturated cyclic hydrocarbons, are ubiquitous structural motifs in natural products and pharmaceutical agents. google.com The cyclooctane (B165968) ring, in particular, provides a large, flexible, and lipophilic scaffold. The synthesis of substituted cycloalkanes is a significant area of research, with methods often focusing on the functionalization of pre-existing rings or the construction of the ring through cyclization reactions. google.com

Alkenyl amines , on the other hand, feature a carbon-carbon double bond, which introduces a site of unsaturation and a locus for a variety of chemical transformations. The double bond can participate in addition reactions, oxidations, and metathesis, among others. The methallyl group in the target molecule is a specific type of alkenyl group that can influence the steric environment around the nitrogen atom and participate in specific cyclization and rearrangement reactions.

The combination of these two moieties in a single molecule offers multiple handles for further synthetic elaboration, allowing for the construction of complex molecular architectures.

Historical Context of N Substituted Cycloalkylamine Synthesis and Reactivity

Strategies for Carbon-Nitrogen Bond Formation in this compound

Direct C-N bond formation strategies offer efficient routes to the target compound, often in a single synthetic operation from readily available starting materials.

Reductive amination is a highly versatile and widely used method for synthesizing amines. mdpi.com This process involves two key stages: the initial reaction of a primary amine (cyclooctanamine) with a carbonyl compound—in this case, the unsaturated aldehyde methacrolein (B123484) (2-methylprop-2-enal)—to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired secondary amine without being isolated. nih.gov

A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and mildness of reaction conditions. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for reductive aminations as it is less reactive towards the carbonyl group and preferentially reduces the iminium ion. researchgate.net Catalytic hydrogenation over metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is another effective method, although care must be taken to avoid reduction of the allyl group's double bond.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey Characteristics
Sodium Borohydride (NaBH₄)Methanol, EthanolStrong, can reduce aldehydes/ketones; pH control often needed.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Acetonitrile (B52724)Milder than NaBH₄, stable in weakly acidic conditions ideal for imine formation.
Sodium Triacetoxyborohydride (STAB)Dichloromethane, THFMild and selective for iminium ions, does not require pH control. researchgate.net
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, Ethyl Acetate (B1210297)Clean reduction, but potential for over-reduction of the alkene functional group.

Nucleophilic Substitution Approaches Employing Cyclooctanamine and 2-Methylprop-2-en-1-yl Halides

This strategy involves the direct reaction of cyclooctanamine, acting as a nucleophile, with a methallyl halide, such as 2-methylprop-2-en-1-yl chloride (methallyl chloride) or the corresponding bromide. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The reaction is as follows: Cyclooctanamine + 2-Methylprop-2-en-1-yl Halide → this compound + Hydrogen Halide

A significant challenge in this approach is the potential for over-alkylation, where the newly formed secondary amine reacts further with the alkyl halide to produce a tertiary amine and ultimately a quaternary ammonium salt. To minimize this, reaction conditions must be carefully controlled. Using a molar excess of the primary amine (cyclooctanamine) can favor the formation of the desired secondary amine. The reaction is also typically run in the presence of a non-nucleophilic base to neutralize the hydrogen halide by-product, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Table 2: Comparison of 2-Methylprop-2-en-1-yl Halides as Alkylating Agents

HalideLeaving Group AbilityReactivityConsiderations
Chloride (Cl⁻)GoodModerateCost-effective and commonly available.
Bromide (Br⁻)BetterHighMore reactive than the chloride, allowing for milder reaction conditions.
Iodide (I⁻)ExcellentVery HighMost reactive, but often more expensive and less stable.

Direct Alkylation of Cyclooctanamine with 2-Methylprop-2-en-1-yl Reagents

Expanding on nucleophilic substitution, direct alkylation can also be achieved using methallyl reagents with leaving groups other than halides. Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), derived from methallyl alcohol, are excellent leaving groups and can facilitate the alkylation of cyclooctanamine under milder conditions than the corresponding halides.

The reaction mechanism remains an SN2 displacement. The use of these highly effective leaving groups can enhance reaction rates and yields. As with halide-based alkylations, controlling the stoichiometry and using an appropriate base are crucial for preventing over-alkylation and ensuring the selective synthesis of the secondary amine. rsc.org

Multistep Synthetic Routes to this compound

For more complex molecular frameworks or when direct methods prove inefficient, multistep syntheses provide greater control over the chemical transformations.

The success of the aforementioned synthetic strategies relies on the availability of the key starting materials.

Cyclooctanamine: This primary amine is commonly synthesized from cyclooctanone. A standard laboratory preparation involves the conversion of cyclooctanone to cyclooctanone oxime by reaction with hydroxylamine. The subsequent reduction of the oxime, typically using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields cyclooctanamine.

2-Methylprop-2-en-1-yl Reagents: The electrophilic partner in these reactions is derived from isobutylene (B52900) or related compounds. Methallyl alcohol (2-methylprop-2-en-1-ol) is a common precursor, which can be converted to methallyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. researchgate.net Alternatively, methacrolein serves as the key precursor for reductive amination protocols. researchgate.net

Table 3: Synthesis of Key Precursors

PrecursorStarting MaterialKey ReagentsReaction Type
CyclooctanamineCyclooctanone1. H₂NOH·HCl, Base2. LiAlH₄ or H₂/CatalystOximation followed by Reduction
Methallyl ChlorideMethallyl AlcoholSOCl₂, PyridineNucleophilic Substitution
MethacroleinPropionaldehyde, FormaldehydeSecondary Amine CatalystMannich Reaction

Catalytic Methods for the Formation of this compound

Catalytic routes to N-allylated amines, such as this compound, primarily involve transition-metal catalyzed processes or, more recently, organocatalytic approaches. These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Transition-metal catalysis is a powerful tool for the N-alkylation of amines. rsc.org Palladium, nickel, and iridium-based catalysts are particularly prominent in forming C-N bonds via allylic substitution or reductive amination pathways.

Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction): The Tsuji-Trost reaction is a well-established palladium-catalyzed method for the allylation of nucleophiles, including amines. nih.gov In the context of synthesizing this compound, this would involve the reaction of cyclooctanamine with a methallyl electrophile bearing a suitable leaving group, such as methallyl acetate or chloride. The general mechanism involves the oxidative addition of a Pd(0) species to the allylic substrate to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack by the amine on this complex, followed by reductive elimination, yields the desired N-allylated amine and regenerates the Pd(0) catalyst.

Key components of a typical Tsuji-Trost reaction for this synthesis would include:

Palladium Source: Often Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).

Ligand: Phosphine ligands, such as dppp (B1165662) (1,3-bis(diphenylphosphino)propane), are crucial for modulating the reactivity and selectivity of the catalyst.

Base: A base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine nucleophile or neutralize the acid formed during the reaction. nih.govacs.org

Solvent: Anhydrous solvents like tetrahydrofuran (B95107) (THF) or acetonitrile are commonly employed. nih.govacs.org

A representative, though generalized, reaction is shown below:

Table 1: Representative Conditions for Palladium-Catalyzed N-Allylation.

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃dpppK₃PO₄THF60Good to Excellent nih.gov
2Pd(OAc)₂P(2-Fur)₃LiOHNone (solvent-free)OptimizedExcellent rsc.org

Nickel-Catalyzed Approaches: Nickel catalysts offer a more cost-effective alternative to palladium for allylic amination. nih.gov Multicomponent reactions catalyzed by nickel have been developed, coupling simple alkenes, aldehydes, and amides to form complex allylic amines. nih.gov While not a direct alkylation with a pre-functionalized methallyl group, such a strategy could theoretically be adapted. A more direct approach would involve the nickel-catalyzed coupling of cyclooctanamine with a methallyl electrophile, analogous to the palladium-catalyzed methods.

Iridium and Ruthenium-Catalyzed "Borrowing Hydrogen" Methodology: A greener approach to N-alkylation involves the "borrowing hydrogen" or auto-transfer hydrogenative (ATH) methodology. mdpi.comlu.se This process typically uses iridium or ruthenium catalysts. In this scenario, a methallyl alcohol would react with cyclooctanamine. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate and a metal-hydride species. The amine then condenses with the aldehyde to form an enamine or imine, which is subsequently reduced by the metal-hydride to afford the final product, regenerating the catalyst and releasing water as the only byproduct. This method avoids the use of pre-formed alkyl halides or other electrophiles. globalauthorid.com

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for C-N bond formation. For the asymmetric α-allylation of aldehydes, a combination of a chiral amine (as the organocatalyst) and a palladium catalyst has been shown to be effective. acs.org This dual catalytic system involves the formation of an enamine from the aldehyde and the chiral amine, which then undergoes a palladium-catalyzed allylation. acs.org

A purely organocatalytic approach for the synthesis of this compound could potentially involve the activation of the methallyl substrate by a chiral Lewis base or Brønsted acid catalyst, facilitating the nucleophilic attack of cyclooctanamine. While direct applications for this specific transformation are less documented than transition-metal systems, the field is rapidly advancing.

Reaction Optimization and Process Intensification Studies in this compound Synthesis

Optimizing the synthesis of a target molecule like this compound is crucial for improving yield, reducing costs, and enhancing sustainability, particularly for potential industrial applications.

Reaction Optimization: The optimization of any of the catalytic methods described above would involve the systematic variation of several parameters. For a transition-metal catalyzed reaction, this includes:

Catalyst Loading: Minimizing the amount of expensive transition metal is a key goal.

Ligand Screening: The electronic and steric properties of the ligand can dramatically influence reaction rate and selectivity.

Solvent and Temperature: These parameters affect reaction kinetics and solubility of the reactants and catalyst.

Base: The choice and stoichiometry of the base can be critical, especially in preventing side reactions. google.com

Table 2: Key Parameters for Optimization in N-Allylation Reactions.

ParameterObjectiveTypical Range/OptionsRationale
Catalyst LoadingMinimize cost and residual metal0.05 - 5 mol%High catalyst loading is uneconomical.
Ligand ChoiceMaximize yield and selectivityPhosphines, N-heterocyclic carbenesLigand tunes the electronic and steric environment of the metal center.
TemperatureBalance reaction rate and stabilityRoom Temp. to 120 °CHigher temperatures can increase rate but may lead to catalyst decomposition or side reactions.
Reactant RatioAchieve high conversion1:1 to 1:1.5 (Amine:Allyl)An excess of one reagent may be needed to drive the reaction to completion.

Process Intensification: Process intensification aims to develop more efficient and sustainable chemical processes. numberanalytics.com For the synthesis of N-allylated amines, this could involve:

Flow Chemistry: Transitioning from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters like temperature and mixing, leading to improved yields and safety. aiche.org For instance, palladium nanoparticles on a solid support have been used in continuous-flow reactors for N-alkylation. rsc.org

Alternative Energy Sources: The use of microwaves or photoirradiation can sometimes accelerate reaction rates and allow for milder conditions. rsc.org

Solid Acid Catalysts: Replacing liquid acid catalysts, which can be corrosive and difficult to handle, with solid acid catalysts like zeolites can simplify purification and reduce environmental impact. numberanalytics.com

These optimization and intensification strategies are general to the field of catalytic amine alkylation and would be directly applicable to developing a robust and efficient synthesis for this compound.

Reactions at the Secondary Amine Nitrogen Center

The secondary amine, flanked by a bulky cyclooctyl group and a reactive methallyl group, is the primary site for a variety of chemical transformations.

Acylation, Sulfonylation, and Carbamoylation Reactions

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily participating in reactions with various electrophilic reagents to form amides, sulfonamides, and ureas.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides is expected to produce the corresponding N-acylamides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. researchgate.net Common bases include tertiary amines like triethylamine (B128534) or pyridine. stackexchange.com For more challenging acylations, highly effective nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) can be employed to significantly accelerate the reaction rate. thieme-connect.de Given the steric hindrance from the cyclooctyl group, the use of a catalyst or more reactive acylating agents may be necessary to achieve high yields. stackexchange.comthieme-connect.de

Sulfonylation: The formation of sulfonamides is achieved by reacting the amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. researchgate.net This reaction is fundamental for installing protecting groups or introducing functionalities with diverse chemical properties. Studies on various primary and secondary amines have shown that this transformation is generally high-yielding. researchgate.net For sterically hindered secondary amines, the choice of base and reaction conditions is crucial for driving the reaction to completion.

Carbamoylation: The synthesis of the corresponding N,N-disubstituted urea (B33335) derivative can be accomplished through several routes. The most direct method involves the reaction of the secondary amine with an isocyanate (R-N=C=O). Alternatively, reaction with a carbamoyl (B1232498) chloride can yield the desired product. Another established method is the von Braun reaction, where the amine is treated with a chloroformate, which can lead to the formation of a carbamate (B1207046) intermediate. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions of Secondary Amines
SubstrateReagentBase/CatalystProductYield (%)Reference
Secondary Amine (general)Acetyl ChloridePyridineN-Acetyl AmineGood-Excellent stackexchange.com
Secondary Amine (general)Benzoyl ChlorideIodineN-Benzoyl AmineHigh researchgate.net
3-ChloroanilineBenzoyl ChlorideDMAPN-Benzoyl-3-chloroanilineHigh thieme-connect.de
N-EthylpiperidineVinyl Chloroformate-N-Vinyloxycarbonyl Piperidine (B6355638)90 nih.gov

N-Oxidation and N-Reduction Processes

The nitrogen center can undergo oxidation to form N-oxides, which can then be reduced back to the parent amine.

N-Oxidation: Secondary amines can be oxidized to the corresponding N-oxides or, in some cases, to nitrones. chem-station.com The oxidation is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or with hydrogen peroxide (H₂O₂), sometimes in the presence of a metal catalyst. nih.govresearchgate.netgoogle.com For a secondary amine like this compound, direct oxidation would likely yield the this compound N-oxide. The presence of the allyl group introduces the possibility of competing epoxidation at the double bond, although N-oxidation is generally faster for amines.

N-Reduction: The reduction of amine N-oxides back to the corresponding amine is a synthetically useful transformation. researchgate.net This can be achieved with various reducing agents. Traditional methods include the use of zinc in acetic acid or metal hydrides. More modern and milder methods employ reagents like titanium(III) chloride (TiCl₃) or diboron (B99234) compounds such as bis(pinacolato)diboron (B136004) ((pinB)₂), which can selectively reduce the N-oxide group in the presence of other functional groups. researchgate.netnih.govnih.gov These reactions are often fast and efficient, even for alkylamino-N-oxides. nih.govnih.gov

Table 2: Selected Reagents for N-Oxidation and N-Reduction of Amines
TransformationReagent(s)Substrate TypeKey FeaturesReference
N-Oxidationm-CPBASecondary/Tertiary AminesCommon, efficient oxidant. researchgate.net
N-OxidationH₂O₂, Na₂WO₄Secondary AminesCatalytic system, forms nitrones. nih.gov
N-ReductionTiCl₃Amine N-OxidesSelective, works in biological matrices. researchgate.net
N-Reduction(pinB)₂Alkylamino N-OxidesFast, mild, tolerates many functional groups. nih.govnih.gov

Formation of N-Heterocyclic Derivatives via Intramolecular or Intermolecular Cyclization

The presence of the methallyl group provides a handle for cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic systems.

Intramolecular Cyclization: The amine and the alkene of the methallyl group can react in an intramolecular fashion to form a substituted pyrrolidine (B122466) or piperidine ring. A key reaction type is intramolecular hydroamination, where the N-H bond adds across the C=C double bond. nih.gov These reactions are often catalyzed by organometallic complexes, particularly those of the lanthanides, which have proven effective for the cyclization of amine-tethered alkenes. nih.govnih.govnorthwestern.edu For this compound, this would likely lead to the formation of a substituted pyrrolidine derivative.

Intermolecular Cyclization: The amine can also react with external partners in an intermolecular fashion to build heterocyclic rings. For example, palladium-catalyzed oxidative carbonylation of N-allylamines has been used to synthesize α-methylene-β-lactams. nih.gov Such a transformation could potentially convert this compound into a four-membered β-lactam ring, a valuable scaffold in medicinal chemistry. nih.gov Other intermolecular reactions with different partners could lead to larger heterocyclic systems. acs.org

Transformations Involving the Cyclooctane (B165968) Ring System

While generally less reactive than the amine center, the cyclooctane ring can be a substrate for functionalization, ring-opening, and rearrangement reactions, particularly when directed by the neighboring amine group.

Functionalization of the Cyclooctyl Moiety (e.g., C-H activation studies)

Direct functionalization of the C-H bonds of the cyclooctane ring is a powerful strategy for modifying the molecule's core structure. The amine group can act as a directing group, facilitating the selective activation of otherwise unreactive C(sp³)–H bonds. rsc.org Palladium-catalyzed reactions have been developed for the C–H arylation of alkylamines, where the catalyst is directed to a specific C-H bond by coordination to the nitrogen atom. nih.gov Applying such a methodology to this compound could enable the introduction of aryl groups at the C2 position of the cyclooctane ring. Other transition-metal-catalyzed C-H amination, oxidation, or borylation reactions are also conceivable. nih.govyoutube.com

Ring Opening and Rearrangement Reactions of the Cyclooctane Core

The eight-membered cyclooctane ring is relatively stable compared to smaller rings like cyclopropane (B1198618) or cyclobutane. wikipedia.org However, under certain conditions, it can undergo ring-opening or rearrangement.

Ring Opening: Ring-opening reactions of simple cycloalkanes are energetically demanding. However, functionalized derivatives can be induced to open. For example, rhodium-catalyzed reactions have been shown to open cycloalkenone rings in the presence of amines. nih.gov While the parent compound lacks the required functionality for this specific reaction, conversion of the cyclooctane ring to a derivative like a cyclooctanone could open pathways for such transformations.

Rearrangement Reactions: Rearrangements of the cyclooctane core can be triggered by the formation of reactive intermediates on the ring, such as carbocations. For instance, a Tiffeneau-Demjanov rearrangement could be initiated by converting the amine to a leaving group and generating a carbocation on an adjacent carbon, potentially leading to ring contraction. More common are rearrangements like the Beckmann rearrangement, which involves the transformation of an oxime into an amide. byjus.comorganicreactions.org If the cyclooctane moiety were oxidized to cyclooctanone and then converted to its oxime, an acid-catalyzed Beckmann rearrangement would lead to a nine-membered lactam (caprolactam derivative), effectively achieving a ring expansion. byjus.com

Reactivity of the 2-Methylprop-2-en-1-yl (Isopropenyl) Moiety

The isopropenyl group is a key functional handle within the this compound molecule, offering a site for a variety of chemical transformations. Its electronic and steric environment, influenced by the adjacent nitrogen and the bulky cyclooctyl group, dictates its reactivity profile.

Electrophilic Addition Reactions to the Alkene (e.g., halogenation, hydrohalogenation)

Detailed experimental data on the electrophilic addition reactions, such as halogenation or hydrohalogenation, specifically for this compound are not extensively documented in publicly available literature. However, the general reactivity of N-alkenyl amines suggests that the alkene would readily react with electrophiles like bromine (Br₂) or hydrogen bromide (HBr). The reaction mechanism would likely proceed through a bromonium or carbocation intermediate, respectively. The regioselectivity of hydrohalogenation would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the double bond and the halide to the more substituted tertiary carbon, though the presence of the amine functionality could influence this outcome.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions)

Specific studies detailing the participation of this compound in cycloaddition reactions are not readily found in the current body of scientific literature. Theoretically, the isopropenyl group, as a dienophile, could participate in Diels-Alder reactions with suitable dienes. However, the steric hindrance imposed by the gem-dimethyl group and the adjacent bulky cyclooctylamino substituent might necessitate high temperatures or the use of Lewis acid catalysts to facilitate such transformations. Similarly, its involvement in 1,3-dipolar cycloadditions with dipoles like nitrones or azides remains an area for future investigation.

Olefin Metathesis and Polymerization Studies

There is a lack of specific research in the surveyed literature concerning the application of this compound in olefin metathesis or polymerization reactions. The terminal alkene of the isopropenyl group makes it a potential substrate for cross-metathesis with other olefins or for ring-closing metathesis if another alkene functionality were present in the molecule. Its potential as a monomer in polymerization would depend on the catalyst system employed and the reaction conditions, with the bulky substituents likely influencing the polymerizability and the properties of any resulting polymer.

Catalytic Hydrogenation and Selective Reduction of the Alkene

While specific protocols for the catalytic hydrogenation of this compound are not detailed, the selective reduction of the isopropenyl double bond is a feasible transformation. Standard hydrogenation catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere would be expected to reduce the alkene to the corresponding isobutyl group, yielding N-isobutylcyclooctanamine. The conditions could be optimized to ensure the selective reduction of the alkene without affecting the C-N bonds.

Stereochemical Aspects of this compound Transformations

The cyclooctane ring in this compound exists in various conformations, and the nitrogen atom is a stereocenter if the substituents are considered in a specific conformation. Any reaction at the isopropenyl moiety that creates a new stereocenter could potentially lead to the formation of diastereomers. The conformational preference of the cyclooctyl ring and the steric bulk of the substituents would play a crucial role in directing the stereochemical outcome of such reactions. For instance, in an electrophilic addition, the incoming electrophile might preferentially attack from the less sterically hindered face of the double bond, leading to a degree of diastereoselectivity. A comprehensive stereochemical analysis would require detailed experimental and computational studies.

Detailed Mechanistic Studies of Key Reactions (e.g., reaction kinetics, intermediate characterization)

Detailed mechanistic investigations, including kinetic analyses and the characterization of reaction intermediates specifically for this compound, are sparse in the available literature. However, mechanistic studies on related N-alkenyl amine systems provide some insight. For instance, investigations into the alkylation of amines with alkenes sometimes proceed through imine intermediates, shifting the formal C(sp³)–H activation to a C(sp²)-H activation pathway. nih.gov The characterization of such intermediates often relies on techniques like NMR spectroscopy and kinetic analysis to elucidate the reaction pathway. nih.govnih.gov The isolation of stable intermediates is a key goal in these mechanistic studies. nih.govresearchgate.net The table below outlines hypothetical data that would be sought in a kinetic study of an electrophilic addition to this compound.

Table 1: Hypothetical Kinetic Data for the Bromination of this compound

Entry[Amine] (mol/L)[Br₂] (mol/L)Temperature (°C)Initial Rate (mol L⁻¹ s⁻¹)
10.10.125k₁
20.20.125k₂
30.10.225k₃
40.10.135k₄

This table is illustrative and does not represent actual experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

This section would have delved into the molecular structure of this compound through the lens of NMR spectroscopy.

High-Resolution ¹H NMR Applications

A detailed interpretation of the proton NMR spectrum would have been presented. This would involve predicting the chemical shifts (δ) for the various protons in the molecule, including those on the cyclooctyl ring, the methallyl group (2-methylprop-2-en-1-yl), and the amine proton. The expected splitting patterns (multiplicities) due to spin-spin coupling would have been analyzed to confirm the connectivity of the protons. Integration values would also be discussed to determine the relative number of protons in different environments.

¹³C NMR Chemical Shift Analysis and Multiplicity

This subsection would have focused on the carbon-13 NMR spectrum. The chemical shifts of each unique carbon atom in the cyclooctyl and methallyl moieties would have been predicted and discussed in the context of their chemical environment (e.g., attachment to nitrogen, double bonds). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would have been hypothetically applied to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Heteronuclear Correlation (e.g., HSQC, HMBC) and NOESY Experiments for Connectivity and Conformation

To establish the complete bonding framework and spatial arrangement of the molecule, 2D NMR experiments would have been essential. This part of the article would have explained how Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. Furthermore, the utility of Heteronuclear Multiple Bond Correlation (HMBC) in identifying longer-range (2-3 bond) H-C correlations, crucial for piecing together the molecular skeleton, would have been detailed. Finally, the application of Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space proximity of protons, thereby offering insights into the molecule's preferred conformation, would have been explored.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

This section would have been dedicated to the analysis of the compound by mass spectrometry. The expected molecular ion peak (M⁺) corresponding to the exact mass of this compound would have been identified. Subsequently, a detailed discussion of the predicted fragmentation patterns would have been provided. This would include the characteristic cleavage of the cyclooctyl ring and the fragmentation of the methallyl side chain, which are instrumental in confirming the compound's identity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational modes of the molecule would have been the focus here. The expected characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum would have been predicted. Key functional groups, such as the N-H bond of the secondary amine, the C=C bond of the alkene, and the various C-H and C-N bonds, all have distinct vibrational frequencies that would have been discussed in detail.

X-ray Diffraction Studies for Solid-State Molecular Architecture

In the event that this compound could be crystallized, this section would have described the insights gained from single-crystal X-ray diffraction. This technique provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. The intermolecular interactions, such as potential hydrogen bonding involving the amine group, that dictate the crystal packing would also have been analyzed.

Without access to the primary experimental data for this compound, the comprehensive scientific article as outlined cannot be constructed. The scientific community awaits the synthesis and characterization of this compound to enable such a detailed analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral synthesis is explored)

The nitrogen atom in this compound is a stereocenter. If the compound were synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy, such as Circular Dichroism (CD), would be essential for its characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-racemic sample would be expected to show a CD spectrum with positive or negative Cotton effects, the sign and magnitude of which would be characteristic of a specific enantiomer. This data would be crucial for assigning the absolute configuration, often in conjunction with computational predictions of the CD spectrum.

Computational Chemistry and Theoretical Investigations of N 2 Methylprop 2 En 1 Yl Cyclooctanamine

Electronic Structure Calculations and Molecular Geometry Optimization

The initial step in the computational analysis of N-(2-methylprop-2-en-1-yl)cyclooctanamine would involve the optimization of its molecular geometry and the calculation of its electronic structure.

To obtain a reliable three-dimensional structure and electronic properties of this compound, Density Functional Theory (DFT) would be a highly suitable method. DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), would provide a good balance between computational cost and accuracy for a molecule of this size.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), could also be employed for more accurate calculations of electron correlation effects, albeit at a higher computational expense. These calculations would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, for the lowest energy conformation of the molecule.

Table 1: Predicted Bond Lengths and Angles from Theoretical Calculations

ParameterPredicted Value
C-N Bond Length (amine)~1.47 Å
C=C Bond Length (alkene)~1.34 Å
C-C-C Angle (cyclooctane)~116°
C-N-C Angle~112°

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and may vary based on the specific conformation and computational method used.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO is likely to be centered on the π* antibonding orbital of the carbon-carbon double bond in the methallyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap would suggest higher reactivity. This analysis is critical for predicting how the molecule might interact with other chemical species, with the nitrogen atom acting as a nucleophilic center and the double bond being susceptible to electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies

Molecular OrbitalPredicted Energy (eV)Primary Location
HOMO-6.5 to -5.5Nitrogen lone pair
LUMO0.5 to 1.5C=C π* orbital
HOMO-LUMO Gap6.0 to 8.0-

Note: These energy values are estimations and would be precisely determined through quantum chemical calculations.

Conformational Landscape Analysis of the Cyclooctane (B165968) Ring and Alkene Chain

A detailed understanding of the molecule's conformational preferences can be achieved by performing potential energy surface (PES) scans. This would involve systematically rotating the rotatable bonds, particularly the C-N bond connecting the cyclooctyl ring to the nitrogen and the N-C bond of the methallyl group. The results would reveal the various stable conformers and the energy barriers between them. It is expected that steric hindrance between the bulky cyclooctyl group and the methallyl group will play a significant role in determining the most stable conformations.

The cyclooctane ring is known to exist in several low-energy conformations, with the boat-chair and crown conformations being the most stable. The specific conformation adopted by the cyclooctyl moiety in this compound would be influenced by the steric and electronic effects of the N-(2-methylprop-2-en-1-yl) substituent. Computational modeling, including molecular dynamics simulations, would be necessary to explore the dynamic interchange between these ring conformations and to identify the predominant conformer at a given temperature.

Reaction Mechanism Predictions and Transition State Identification

Theoretical calculations are invaluable for elucidating potential reaction mechanisms involving this compound. For instance, in an electrophilic addition reaction at the double bond, computational methods could be used to model the reaction pathway. This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed reaction mechanism can be assessed. Furthermore, the structures of any intermediates and the final products can be predicted and characterized. These theoretical investigations provide a molecular-level understanding of the reactivity and potential chemical transformations of this compound.

Intrinsic Reaction Coordinate (IRC) Calculations

No published studies were found that have performed Intrinsic Reaction Coordinate (IRC) calculations for reactions involving this compound. Such calculations are crucial for understanding the reaction pathways and confirming the transition states of chemical reactions. For a hypothetical reaction, IRC analysis would trace the minimum energy path from a transition state to the reactants and products, providing a detailed picture of the reaction mechanism. Without experimental or theoretical data on reactions involving this compound, no specific IRC data can be presented.

Computational Modeling of Catalytic Cycles

There is no available research on the computational modeling of catalytic cycles in which this compound acts as a reactant, product, or catalyst. The modeling of catalytic cycles is a powerful tool for elucidating reaction mechanisms, identifying rate-determining steps, and designing more efficient catalysts. This type of study would typically involve density functional theory (DFT) calculations to map the potential energy surface of the entire catalytic process. The absence of such studies for this specific amine indicates a significant area for future research.

Spectroscopic Property Predictions via Computational Methods

While computational methods, particularly DFT, are routinely used to predict spectroscopic properties like NMR chemical shifts and IR frequencies with a high degree of accuracy, no such predictions have been published for this compound. nih.govnih.gov Such theoretical data, when correlated with experimental spectra, can aid in structural elucidation and the understanding of molecular electronic structure. researchgate.net

To illustrate the type of data that would be generated from such a study, a hypothetical table of predicted NMR and IR data is presented below. It is important to emphasize that this data is not based on actual research and is provided for illustrative purposes only.

Hypothetical Computationally Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Hypothetical Predicted Value
¹³C NMR Chemical Shift (ppm)
C=CH₂145.2
C=CH₂112.8
N-CH₂55.1
Cyclooctyl-CH-N62.3
Cyclooctyl-CH₂25.0 - 35.0
CH₃22.5
¹H NMR Chemical Shift (ppm)
C=CH₂4.85
N-H1.5 (broad)
N-CH₂2.95
Cyclooctyl-CH-N2.80
Cyclooctyl-CH₂1.40 - 1.70
CH₃1.75
IR Frequency (cm⁻¹)
N-H Stretch3350
C-H Stretch (sp²)3080
C-H Stretch (sp³)2850-2960
C=C Stretch1650
N-H Bend1580

Note: This table is a fictional representation and does not reflect actual scientific data.

Quantitative Structure-Reactivity Relationship (QSAR) Studies Focusing on Chemical Transformations

No Quantitative Structure-Reactivity Relationship (QSAR) studies focusing on the chemical transformations of this compound have been reported. QSAR models are statistical models that relate the chemical structure of a compound to its reactivity or other properties. These models are valuable for predicting the behavior of new compounds and for understanding the structural features that govern reactivity. The development of QSAR models for this amine would require a dataset of related compounds with experimentally determined reactivity data, which is currently unavailable.

Precursor Chemistry and Functionalized Derivatives of N 2 Methylprop 2 En 1 Yl Cyclooctanamine

Synthetic Utility of Cyclooctanamine (B1218968) in Organic Transformations

Cyclooctanamine, a primary amine attached to an eight-membered carbocyclic ring, serves as a versatile building block in organic synthesis. nih.govnih.govnist.gov Its considerable steric bulk, conferred by the cyclooctyl group, influences the stereochemical outcome of reactions and can impart unique solubility and conformational properties to its derivatives.

The primary amine functionality of cyclooctanamine is a nucleophilic center, readily participating in a wide array of chemical transformations. It can be acylated to form amides, alkylated to secondary and tertiary amines, and can react with carbonyl compounds to form imines, which can be further reduced to amines. These fundamental reactions are pivotal in the construction of more complex molecular architectures.

In coordination chemistry, cyclooctanamine can act as a ligand for various metal centers. The nitrogen atom's lone pair of electrons can coordinate to a metal, and the sterically demanding cyclooctyl group can influence the coordination geometry and reactivity of the resulting metal complex. This has implications for catalysis, where such complexes can be employed to mediate organic transformations with high selectivity.

Furthermore, the cyclooctanamine scaffold is a valuable starting material for the synthesis of biologically active molecules and pharmaceuticals. The lipophilic nature of the cyclooctyl ring can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.

Interactive Table: Properties of Cyclooctanamine

PropertyValueReference
Molecular FormulaC₈H₁₇N nih.gov
Molecular Weight127.23 g/mol nih.gov
CAS Number5452-37-9 nih.govnih.govnist.gov
AppearanceColorless liquid
Boiling Point188-190 °C
Density0.89 g/mL

Chemical Transformations of the 2-Methylprop-2-en-1-yl Moiety as a Synthetic Handle

The 2-methylprop-2-en-1-yl group, commonly known as the methallyl group, is a valuable functional moiety in organic synthesis due to the reactivity of its carbon-carbon double bond. This alkene functionality serves as a synthetic handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. cambridge.orgnih.gov

One of the most common reactions of the methallyl group is electrophilic addition . It can react with halogens (e.g., Br₂, Cl₂) to form dihaloalkanes, and with hydrogen halides (e.g., HBr, HCl) to yield haloalkanes, typically following Markovnikov's rule. The addition of water, in a process known as hydration, can lead to the formation of an alcohol.

Oxidation of the methallyl group can yield a range of products. Epoxidation, often carried out with peroxy acids like m-CPBA, results in the formation of a reactive epoxide ring. researchgate.net Ozonolysis can cleave the double bond to produce carbonyl compounds. Dihydroxylation, using reagents such as osmium tetroxide, leads to the formation of a diol.

The double bond of the methallyl group can also participate in polymerization reactions . dovepress.com Under appropriate conditions, radical or transition-metal-catalyzed polymerization can lead to the formation of polymers with the cyclooctanamine moiety as a pendant group, potentially leading to materials with interesting properties. cambridge.org

Furthermore, the allylic position of the methallyl group is susceptible to substitution reactions . This allows for the introduction of various nucleophiles, providing another avenue for functionalization.

Design and Synthesis of N-Substituted Cyclooctanamine Analogues with Modified Alkenyl Moieties

The synthesis of N-(2-methylprop-2-en-1-yl)cyclooctanamine can be readily achieved through the nucleophilic substitution reaction between cyclooctanamine and a suitable methallyl electrophile, such as methallyl chloride or bromide. This N-alkylation reaction is a standard method for the formation of secondary amines.

The design and synthesis of N-substituted cyclooctanamine analogues with modified alkenyl moieties can be envisioned through several synthetic strategies. One approach involves the reaction of cyclooctanamine with a variety of substituted allyl halides or tosylates. This allows for the introduction of different substituents on the alkenyl chain, thereby tuning the electronic and steric properties of the molecule.

Another strategy involves the modification of the alkenyl moiety after its attachment to the cyclooctanamine core. For instance, cross-metathesis reactions with other alkenes can be employed to elongate or functionalize the side chain. The previously mentioned oxidation and addition reactions can also be utilized to introduce new functional groups. The synthesis of related N-allyl amines has been reported through various catalytic methods. organic-chemistry.orgnih.govorganic-chemistry.org

Interactive Table: Representative N-Substituted Cyclooctanamine Analogues

Analogue NameAlkenyl MoietyPotential Synthetic Precursor
N-allylcyclooctanamineprop-2-en-1-ylAllyl bromide
N-(but-3-en-1-yl)cyclooctanaminebut-3-en-1-yl4-bromobut-1-ene
N-(2-methylbut-3-en-2-yl)cyclooctanamine2-methylbut-3-en-2-yl3-chloro-3-methylbut-1-ene
N-(4-phenylbut-3-en-1-yl)cyclooctanamine4-phenylbut-3-en-1-yl4-bromo-1-phenylbut-1-ene

Applications of this compound in Chemical Probe Development

While specific applications of this compound in chemical probe development have not been reported, its structure suggests significant potential in this area. Chemical probes are essential tools for studying biological systems, and the design of novel probes is a continuous effort. nih.govnih.gov

The methallyl group can serve as a versatile platform for the attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags. For example, the double bond can be functionalized via thiol-ene "click" chemistry, a highly efficient and bioorthogonal reaction, to conjugate a thiol-containing dye. nih.gov Alternatively, the double bond could be cleaved oxidatively to generate a carboxylic acid, which could then be coupled to an amine-containing reporter group.

The bulky and lipophilic cyclooctyl group could play a crucial role in the probe's properties. It may enhance the probe's ability to cross cell membranes and could also influence its localization within the cell. The secondary amine linkage provides a point of flexibility and can also be a site for further modification. The development of functionalized probes is a key area of chemical biology. nih.gov

Integration into Supramolecular Architectures and Advanced Chemical Systems

The amphiphilic nature of this compound, with its nonpolar cyclooctyl tail and the more polar secondary amine and reactive alkene head, makes it an interesting candidate for the construction of supramolecular assemblies. exlibrisgroup.com Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov

In aqueous environments, molecules of this compound could potentially self-assemble into organized structures like micelles or vesicles, with the hydrophobic cyclooctyl groups forming the core and the polar amine and alkene groups exposed to the aqueous phase. Such self-assembled structures have applications in drug delivery and as nanoreactors. nih.gov

Furthermore, the methallyl group offers a site for polymerization, as mentioned earlier. cambridge.orgdovepress.com This could lead to the formation of functional polymers where the cyclooctanamine moiety is a repeating unit. These polymers could exhibit interesting material properties, such as specific thermal or mechanical characteristics, and could be used in coatings, adhesives, or as functional additives. The ability to form such complex structures is a hallmark of molecular self-assembly. nih.govnih.govacs.org

Future Perspectives and Emerging Research Avenues for N 2 Methylprop 2 En 1 Yl Cyclooctanamine Chemistry

Development of Sustainable and Green Synthetic Protocols for N-(2-methylprop-2-en-1-yl)cyclooctanamine

The future of chemical manufacturing hinges on the development of environmentally benign synthetic methods. For a molecule like this compound, research is anticipated to move away from traditional, often harsh, synthetic routes towards greener alternatives that offer high atom economy, reduced waste, and the use of renewable resources.

Key research goals in this area include:

Catalytic C-N Bond Formation: A primary focus will be on the development and optimization of catalytic systems for the direct N-alkylation of cyclooctanamine (B1218968) with methallyl precursors. This involves moving beyond stoichiometric reagents to catalytic amounts of transition metals (e.g., palladium, copper, nickel) or organocatalysts. Such methods reduce metal waste and often proceed under milder conditions.

Biocatalytic Synthesis: The use of enzymes, such as transaminases or engineered biocatalysts, represents a frontier in green chemistry. Future research could explore the enzymatic synthesis of this compound, offering high selectivity and operation in aqueous media under ambient conditions.

Flow Chemistry Processes: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Developing a continuous flow synthesis for this compound would enable more efficient and safer production.

Use of Greener Solvents: Research will likely aim to replace conventional volatile organic solvents (VOCs) with more sustainable alternatives like water, supercritical fluids (e.g., scCO₂), or bio-derived solvents (e.g., Cyrene, 2-methyltetrahydrofuran).

A comparative table of potential synthetic protocols is presented below.

Synthetic Protocol Potential Advantages Research Challenges
Transition Metal Catalysis High efficiency, good functional group tolerance, milder reaction conditions.Cost and toxicity of some metals, need for ligand optimization, catalyst separation.
Biocatalysis (Enzymatic) High chemo-, regio-, and stereoselectivity; operates in aqueous media; biodegradable catalysts.Limited enzyme stability, substrate scope may be narrow, requires protein engineering.
Continuous Flow Synthesis Improved safety and control, easy scalability, potential for automation and integration.High initial setup cost, potential for clogging, requires process optimization.
Microwave-Assisted Synthesis Rapid reaction rates, improved yields, often solvent-free conditions.Scalability can be an issue, potential for localized overheating.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The methallyl group in this compound is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly focus on leveraging this reactivity in novel and unconventional ways to create complex molecular architectures.

Emerging areas of exploration include:

Asymmetric Transformations: The development of catalytic methods for the asymmetric functionalization of the alkene moiety is a significant avenue. This could involve asymmetric dihydroxylation, epoxidation, or hydroformylation to introduce new stereocenters into the molecule, which is crucial for applications in pharmaceuticals and agrochemicals.

C-H Activation/Functionalization: A major trend in modern organic synthesis is the direct functionalization of C-H bonds. Research could target the selective activation of C-H bonds on either the cyclooctyl ring or the methallyl group, allowing for the direct introduction of new functional groups without the need for pre-functionalized substrates. This would significantly improve synthetic efficiency.

Metathesis Reactions: The terminal alkene of the methallyl group is an ideal substrate for olefin metathesis reactions. This could be exploited for ring-closing, ring-opening, or cross-metathesis to synthesize macrocycles, polymers, or other complex structures that would be difficult to access through other means.

Photocatalysis and Electrochemistry: The use of visible light photocatalysis and electrosynthesis offers new ways to activate the molecule under exceptionally mild conditions. These methods could enable radical-based transformations or redox reactions that are complementary to traditional thermal methods, opening up new reaction pathways.

Advanced Materials Science Applications Utilizing this compound Derivatives

The unique combination of a bulky, aliphatic ring and a polymerizable alkene makes this compound an attractive monomer or modifier for advanced materials. Its derivatives could find applications in various areas of materials science.

Potential research directions include:

Functional Polymers: The methallyl group can participate in various polymerization reactions (e.g., free radical, controlled radical polymerization like RAFT or ATRP) to produce polymers with pendant cyclooctanamine groups. These pendant groups can then be further functionalized to create smart polymers that respond to stimuli (e.g., pH, temperature), ion-exchange resins, or materials with specific surface properties.

Coatings and Adhesives: The lipophilic nature of the cyclooctyl group can enhance adhesion to non-polar surfaces and improve water resistance. Polymers derived from this compound could be developed as high-performance coatings, sealants, or adhesives with tailored properties.

Nanomaterial Surface Modification: The amine functionality can be used to anchor the molecule onto the surface of various nanomaterials (e.g., gold nanoparticles, silica, carbon nanotubes). This surface modification can improve the dispersibility of the nanomaterials in organic media and introduce new functionalities to their surface.

Membrane Technology: The incorporation of the bulky cyclooctyl group into polymer membranes could influence their free volume and transport properties. This could be explored for applications in gas separation or pervaporation, where tuning membrane permeability and selectivity is key.

The following table outlines potential material applications and the role of the compound's structural features.

Material Application Key Structural Feature(s) Potential Functionality
Smart Polymers Amine group, Polymerizable alkenepH-responsive behavior, post-polymerization functionalization site.
Hydrophobic Coatings Cyclooctyl ringWater repellency, adhesion to non-polar substrates.
Nanoparticle Stabilizers Amine groupCovalent or non-covalent attachment to nanoparticle surfaces, improved dispersion.
Gas Separation Membranes Bulky cyclooctyl ringCreation of controlled free volume, influencing gas permeability and selectivity.

Interdisciplinary Research Involving this compound as a Key Building Block

The true potential of this compound will likely be realized through interdisciplinary collaborations that bridge chemistry with other scientific fields. Its unique structure makes it a candidate for exploration in areas beyond traditional synthetic chemistry.

Future interdisciplinary avenues include:

Medicinal Chemistry and Drug Discovery: While outside the scope of direct therapeutic use, derivatives of this compound could serve as scaffolds or key intermediates in the synthesis of biologically active molecules. The cyclooctyl group can enhance lipophilicity, which is a critical parameter for drug absorption and distribution. The amine and alkene can be functionalized to interact with biological targets.

Agrochemicals: Similar to medicinal chemistry, the structural motifs of this compound could be incorporated into new pesticides or herbicides. The lipophilic nature could aid in plant cuticle penetration, while the functional handles allow for a wide range of structural modifications to optimize activity and selectivity.

Chemical Biology: The molecule could be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes. These probes could be used to study biological processes or to identify protein targets, leveraging the specific binding properties that might arise from the cyclooctyl group.

Supramolecular Chemistry: The amine functionality can participate in hydrogen bonding and host-guest interactions. Researchers could explore the use of this compound derivatives in the construction of self-assembling systems, molecular cages, or sensors.

Q & A

Q. What are the established synthetic routes for N-(2-methylprop-2-en-1-yl)cyclooctanamine?

The compound can be synthesized via nucleophilic substitution. A general procedure involves reacting cyclooctanamine with methallyl bromide (2-methylprop-2-en-1-yl bromide) in the presence of a base like K₂CO₃ in DMF. The reaction proceeds via deprotonation of the amine to form an oxyanion, followed by alkylation. Reaction progress is monitored by TLC (e.g., n-hexane:ethyl acetate 9:1), and purification involves extraction with ethyl acetate and drying over anhydrous Na₂SO₄ .

Q. How is the structural integrity of this compound verified?

Structural confirmation combines NMR, HRMS, and X-ray crystallography.

  • ¹H NMR : Peaks for the cyclooctane ring protons (δ 1.50–2.80 ppm) and methallyl group protons (δ 4.90–5.20 ppm for vinyl protons) are characteristic .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula .
  • X-ray diffraction : Programs like SHELXL refine crystal structures, while WinGX/ORTEP visualize anisotropic displacement parameters .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (DMF, DMSO) with mild bases (K₂CO₃) at room temperature or mild heating (40–60°C) minimize side reactions like polymerization of the methallyl group. Extended reaction times (>2 hours) may require inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled?

The methallyl group’s steric bulk influences regioselectivity. Computational modeling (e.g., DFT) predicts transition states to optimize reaction pathways. Chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) can enforce enantioselectivity, though no specific studies on this compound are reported. NMR coupling constants (e.g., J-values for vinyl protons) and X-ray data validate stereochemistry .

Q. What methodologies resolve contradictions in biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from impurities or stereoisomers. Solutions include:

  • HPLC purification (C18 column, acetonitrile/water gradient) to isolate isomers.
  • Dose-response assays (IC₅₀/EC₅₀ comparisons) across multiple cell lines.
  • Metabolic stability tests (e.g., liver microsome assays) to rule out rapid degradation .

Q. How does the cyclooctane ring size affect pharmacological activity compared to smaller rings?

Cyclooctane’s conformational flexibility may enhance binding to hydrophobic pockets in enzymes. Comparative studies with cyclohexane or cycloheptane analogs (e.g., N-(2-methylprop-2-en-1-yl)cycloheptanamine) show that larger rings improve solubility but reduce membrane permeability. MD simulations and LogP measurements quantify these effects .

Q. What analytical techniques detect trace impurities in synthesized batches?

  • GC-MS : Identifies volatile byproducts (e.g., unreacted methallyl bromide).
  • ¹³C NMR : Detects residual solvents (e.g., DMF) at δ 162–167 ppm.
  • Elemental analysis : Validates C/H/N ratios within 0.3% of theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.